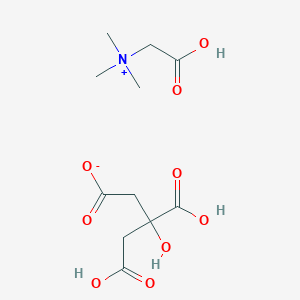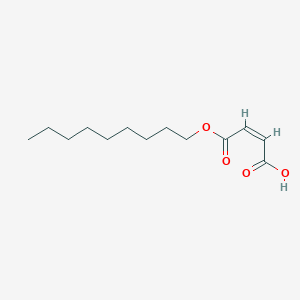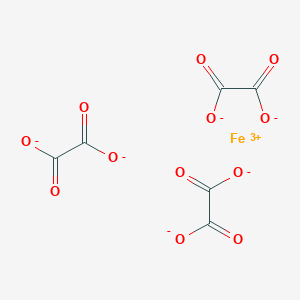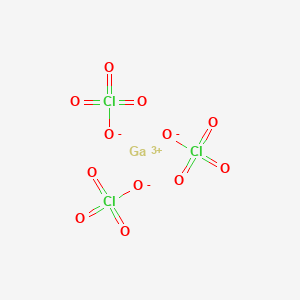![molecular formula C26H37NO8 B100926 [(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate CAS No. 19128-95-1](/img/structure/B100926.png)
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is an antimalarial agent that combines two active pharmaceutical ingredients: sulfadoxine and pyrimethamine. This combination works synergistically to inhibit the synthesis of folinic acid in malaria parasites, making it effective against strains resistant to other antimalarial drugs .
準備方法
Synthetic Routes and Reaction Conditions
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is synthesized by combining sulfadoxine and pyrimethamine. Sulfadoxine is a sulfonamide antibiotic, while pyrimethamine is a dihydrofolate reductase inhibitor. The synthesis involves the sequential blockage of two enzymes involved in folinic acid synthesis in the parasites .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of sulfadoxine and pyrimethamine, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: Sulfadoxine can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Pyrimethamine can be reduced to its corresponding amine.
Substitution: Both sulfadoxine and pyrimethamine can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used
Major Products
Oxidation: Sulfone derivatives of sulfadoxine.
Reduction: Amines derived from pyrimethamine.
Substitution: Various substituted derivatives of sulfadoxine and pyrimethamine
科学的研究の応用
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of sulfonamides and dihydrofolate reductase inhibitors.
Biology: Employed in research on malaria parasites and their resistance mechanisms.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用機序
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exerts its effects by inhibiting two key enzymes in the folinic acid synthesis pathway of malaria parasites. Sulfadoxine inhibits dihydropteroate synthase, while pyrimethamine inhibits dihydrofolate reductase. This dual inhibition leads to a depletion of folinic acid, which is essential for DNA synthesis and cell division in the parasites .
類似化合物との比較
Similar Compounds
Chloroquine: Another antimalarial drug, but with a different mechanism of action.
Quinine: Used for treating malaria, but less effective against resistant strains.
Artemisinin: A potent antimalarial, often used in combination therapies
Uniqueness
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate’s uniqueness lies in its dual mechanism of action, which makes it effective against strains of malaria that are resistant to other antimalarial drugs. This combination therapy reduces the risk of resistance development and provides a broader spectrum of activity .
特性
CAS番号 |
19128-95-1 |
|---|---|
分子式 |
C26H37NO8 |
分子量 |
491.6 g/mol |
IUPAC名 |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
InChIキー |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



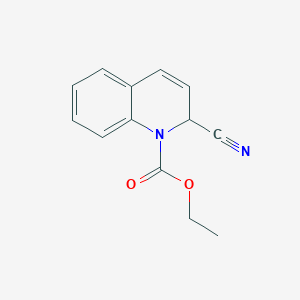


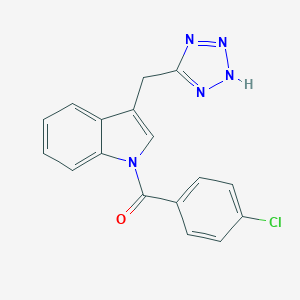
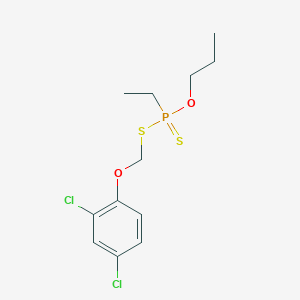
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
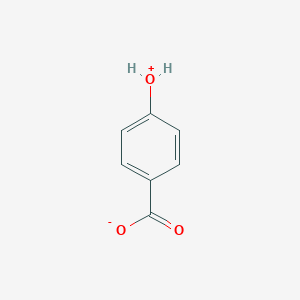
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
